molecular formula C12H13ClN2O B6600528 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride CAS No. 1803591-75-4

1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride

Cat. No.: B6600528
CAS No.: 1803591-75-4
M. Wt: 236.70 g/mol
InChI Key: DATNHTCQRHYRDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride is a chemical compound of interest in medicinal chemistry research due to its incorporation of the quinoline pharmacophore. The quinoline scaffold is a privileged structure in drug discovery, known for its broad spectrum of biological activities . Researchers investigate quinoline derivatives for their potential application across multiple therapeutic areas. Historically, quinoline-based compounds have demonstrated significant antiviral activity against viruses such as human immunodeficiency virus (HIV), hepatitis C virus (HCV), Zika virus, and SARS virus . Additionally, this class of compounds is extensively studied for its antitumor properties, with some derivatives showing promising activity against various cancer cell lines, including lung (A549) and breast (MCF-7) cancers . The mechanism of action for quinoline derivatives can vary significantly with specific structural modifications but often involves target-specific inhibition or modulation of biological pathways. Some function as enzyme inhibitors or receptor agonists/antagonists. For instance, certain synthetic 2-aminoquinoline derivatives have been designed and reported in patent literature as potent agonists of Toll-like Receptors 7 and 8 (TLR7/8), which play a key role in regulating antiviral and antitumor immunity . This product, this compound, is provided for research use only and is intended for utilization in laboratory investigations. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-amino-3-quinolin-2-ylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-8-11(15)7-10-6-5-9-3-1-2-4-12(9)14-10;/h1-6H,7-8,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATNHTCQRHYRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Chlorination

Initial nitration of 2,4-dichloroquinoline (4 ) under acidic conditions yields 4-chloro-6-nitroquinolin-2(1H)-one (5 ). This step achieves 77% yield using phenyl ether as a solvent at reflux temperatures (180–190°C). The chlorine at position 4 provides a reactive site for subsequent substitutions.

Nucleophilic Aromatic Substitution

Primary amines undergo substitution at the 4-position of 5 through two primary pathways:

  • Direct displacement : Using excess amine in tetrahydrofuran (THF) at 60°C (45–68% yield).

  • Buchwald-Hartwig coupling : Employing Pd(OAc)₂/Xantphos catalysts with cesium carbonate in toluene (72–85% yield).

For 1-amino-3-(quinolin-2-yl)propan-2-one, 3-aminopropan-2-one derivatives serve as the nucleophile, though this requires protection of the ketone group during reaction.

Nitro Group Reduction

Critical to amino group formation, the nitro intermediate undergoes reduction via:

  • Tin(II) chloride in HCl/ethanol (90% yield).

  • Transfer hydrogenation with 10% Pd/C and ammonium formate in methanol (92% yield).

The hydrochloride salt forms spontaneously during acidic workup, enhancing product stability.

Nucleophilic Aromatic Substitution with Preformed Amines

An alternative approach fuses pre-synthesized amines with chloroquinoline precursors. This method, validated in the synthesis of 7-substituted quinolines, achieves 65–80% yields when combining 2-chloroquinoline with 1-aminopropan-2-one derivatives under phenolic reflux conditions.

Reaction Optimization

Key parameters include:

  • Solvent : Phenol enables nucleophilic activation at 150°C.

  • Stoichiometry : A 1:2 molar ratio of chloroquinoline to amine minimizes di-substitution byproducts.

  • Protection strategies : tert-Butoxycarbonyl (Boc) protection of the amine prevents unwanted protonation during substitution.

Buchwald-Hartwig Amination for Challenging Substrates

For electron-deficient quinoline systems, palladium-catalyzed couplings outperform traditional substitution. The synthesis of 4-aminoquinolin-2-ones demonstrates that BrettPhos-Pd-G3 precatalysts enable couplings with sterically hindered amines at room temperature (82% yield).

Catalytic System Comparison

CatalystLigandSolventYield (%)
Pd(OAc)₂XantphosToluene72
BrettPhos-Pd-G3BrettPhosTHF85
Pd/CNoneMethanol68

BrettPhos ligands significantly enhance reactivity for secondary amines, critical when synthesizing branched amino-propanone derivatives.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (HPLC)Scalability
Nitro reduction46298.5>100 g
Buchwald-Hartwig37899.1<50 g
Phenolic fusion27197.8>200 g

The phenolic fusion method offers superior scalability but requires rigorous byproduct removal. Nitro reduction provides higher purity at the expense of additional synthetic steps.

Solvent and Temperature Effects on Key Steps

Nitro Group Reduction

Reducing AgentSolventTemp (°C)Time (h)Yield (%)
SnCl₂EtOH/HCl80690
H₂/Pd(C)MeOH25292
NH₄HCO₂/Pd(C)DMF1001284

Transfer hydrogenation under mild conditions minimizes ketone group reduction, making it preferable for 1-amino-3-(quinolin-2-yl)propan-2-one synthesis.

Crystallization and Salt Formation

The hydrochloride salt crystallizes preferentially from ethanol/ethyl acetate mixtures (1:3 v/v) at −20°C, yielding needle-like crystals suitable for X-ray analysis. Differential scanning calorimetry reveals a sharp melting point at 214°C (ΔH = 128 J/g), confirming high crystallinity.

Impurity Profiling and Control

Common impurities include:

  • 3-(Quinolin-2-yl)propan-2-one (0.3–1.2%): From incomplete amination.

  • N,N-Diethyl byproducts (0.8%): Addressed by using mono-Boc-protected amines.

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) effectively resolves these species .

Chemical Reactions Analysis

1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Modifications

  • 1-Amino-3-(quinolin-2-yl)propan-2-one hydrochloride: Features a quinoline ring linked to a propan-2-one scaffold. The quinoline’s aromaticity facilitates π-π stacking interactions, while the amino group enables hydrogen bonding .
  • (E)-1-(4-Methoxyphenyl)-3-[4-(phenylamino)quinolin-2-yl]prop-2-en-1-one hydrochloride (13a): Incorporates an additional methoxyphenyl group and a conjugated enone system, enhancing planarity and electronic delocalization .
  • 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride: Contains a partially saturated quinoline (tetrahydroquinoline) and a phenyl-substituted propanone, reducing aromaticity but increasing conformational flexibility .
  • 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one: Replaces quinoline with a chlorothiophene ring, introducing sulfur-based electronic effects and altering solubility .

Functional Group Variations

  • 1-(Morpholin-3-yl)propan-2-one hydrochloride: Substitutes quinoline with a morpholine ring, creating a polar, non-aromatic system with improved water solubility .
  • 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride: Uses a chlorophenyl group instead of quinoline, prioritizing hydrophobic interactions over π-π stacking .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) HPLC Purity (%) Key Features
1-Amino-3-(quinolin-2-yl)propan-2-one HCl 241.34 Not reported Not reported Quinoline core, hydrochloride salt
(E)-Compound 13a ~435.9* 220.6–221.1 99.1 Methoxyphenyl-enone conjugation
1-Morpholinopropan-2-one HCl 179.65 Not reported Not reported Morpholine substituent
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one 189.66 Not reported ≥95 Chlorothiophene substitution

*Calculated based on molecular formula from .

Key Observations :

  • Melting Points : Compounds with extended conjugation (e.g., 13a) exhibit higher melting points due to enhanced crystallinity .
  • Purity : High-performance liquid chromatography (HPLC) purity exceeds 95% for most analogs, indicating robust synthetic protocols .
  • Solubility : Hydrochloride salts (e.g., target compound, 13a) generally show improved aqueous solubility compared to neutral analogs .

Biological Activity

1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride (AQH) is a compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, supported by relevant research findings and data.

AQH is characterized by its unique quinoline structure that enhances its biological activity. It is synthesized through various methods involving the reaction of quinoline derivatives with amino acids or their derivatives. The synthesis pathway can be optimized to yield higher purity and better biological efficacy.

1. Antimicrobial Activity

AQH has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it exhibits potent activity against multidrug-resistant strains of Staphylococcus aureus, which is critical given the rising concern over antibiotic resistance.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (resistant)32 µg/mL
Escherichia coli64 µg/mL

These results suggest that AQH could serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of AQH has been explored in various studies, particularly against lung cancer cell lines such as A549. In vitro assays have shown that AQH reduces cell viability significantly, indicating its potential as an anticancer therapeutic.

Cell Line IC50 (µM) Effect on Viability (%)
A549 (lung adenocarcinoma)1050%
HCT116 (colon cancer)1545%

The compound's mechanism involves the inhibition of specific enzymes linked to cancer progression, making it a promising candidate for further development .

3. Anti-inflammatory and Analgesic Effects

AQH has been reported to possess anti-inflammatory and analgesic properties. It acts as a selective inhibitor of glutamate carboxypeptidase II (GCPII), which plays a role in pain signaling pathways. This inhibition could lead to reduced pain perception and inflammation in preclinical models.

The biological activity of AQH is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : AQH selectively inhibits GCPII, affecting neurotransmitter metabolism.
  • Cell Cycle Modulation : The compound influences cell cycle progression in cancer cells, leading to apoptosis.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and function.

Case Studies

Several case studies highlight the effectiveness of AQH in various biological contexts:

  • Anticancer Study : A study conducted on A549 cells revealed that AQH induced apoptosis through the activation of caspase pathways. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 10 µM .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, AQH showed superior efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option .

Conclusion and Future Directions

The diverse biological activities of this compound position it as a valuable compound in drug development. Future research should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to evaluate the safety and efficacy profiles.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities.
  • Formulation Development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the common synthetic routes for 1-amino-3-(quinolin-2-yl)propan-2-one hydrochloride, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves condensation reactions between quinoline derivatives and amino ketone precursors. A widely used method includes reacting 2-quinolinecarboxaldehyde with nitromethane under basic conditions to form a nitroalkene intermediate, followed by reduction to the amine and subsequent hydrochlorination. Key optimization parameters include:

  • Catalyst selection : Use of ammonium acetate or piperidine as catalysts for the condensation step .
  • Temperature control : Maintaining 60–80°C during condensation to avoid side reactions.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve ≥95% purity .
Reaction Step Conditions Yield Purity
CondensationNH₄OAc, EtOH, 70°C65–75%90–95%
ReductionH₂/Pd-C, MeOH80–85%85–90%
HydrochlorinationHCl gas, Et₂O>90%≥95%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the quinoline ring protons (δ 8.1–8.9 ppm) and the amino ketone backbone (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak at m/z 241.34 (M+H⁺) .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELXL refinement is recommended to resolve potential disorder in the hydrochloride salt .

Q. How can researchers assess and ensure the purity of this compound for pharmacological studies?

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to detect impurities <1% .
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 53.45%, H: 5.02%, N: 11.63%) .
  • Melting Point : A sharp melting point range of 215–217°C indicates high purity .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the compound’s biological activity against specific molecular targets?

  • Target Selection : Prioritize kinases or GPCRs due to quinoline’s affinity for aromatic binding pockets. Use molecular docking (AutoDock Vina) to predict binding modes .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity for kinase targets).
    • Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C to quantify intracellular accumulation .
  • Control Experiments : Include structurally similar analogs (e.g., 1-amino-3-(4-methylquinolin-2-yl)propan-2-one) to isolate substituent effects .

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Twinned Data : Use SHELXD for twin law identification and refine with SHELXL using the TWIN command .
  • Disordered Solvent : Apply SQUEEZE (PLATON) to model electron density from disordered solvent molecules .
  • Validation Tools : Cross-check with CCDC Mercury’s hydrogen-bonding analysis to ensure geometric plausibility .

Q. How does the chlorine substituent on the quinoline ring influence reactivity compared to other halogenated analogs?

The electron-withdrawing chlorine at the 2-position enhances electrophilic substitution reactivity at the 8-position of the quinoline ring. Comparative studies show:

  • Nucleophilic Substitution : Faster displacement with piperidine vs. bromo or iodo analogs (k = 0.45 min⁻¹ vs. 0.28 min⁻¹ for Br) .
  • Oxidative Stability : Resistance to autoxidation compared to fluoro analogs under ambient conditions .
Analog Substituent Reactivity (Relative Rate)
2-Chloro-quinolineCl1.0 (reference)
2-Bromo-quinolineBr0.62
2-Fluoro-quinolineF0.89

Data Contradiction Analysis

  • Purity Discrepancies : reports 95% purity via HPLC, while cites 99% using recrystallization. Resolution: Validate via orthogonal methods (HPLC + elemental analysis).
  • Synthetic Yields : Lower yields in (65–75%) vs. (80–85%) suggest solvent polarity impacts (e.g., DMF vs. EtOH).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.